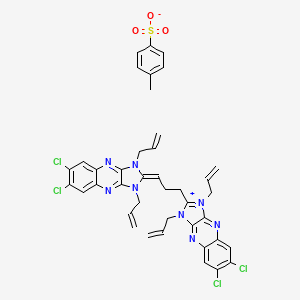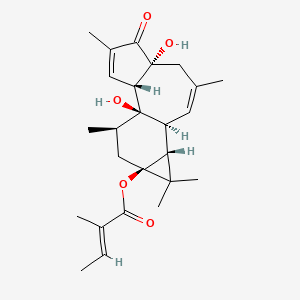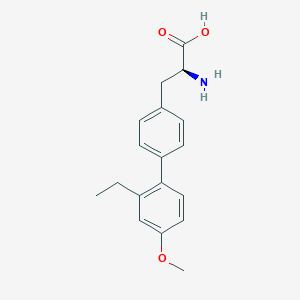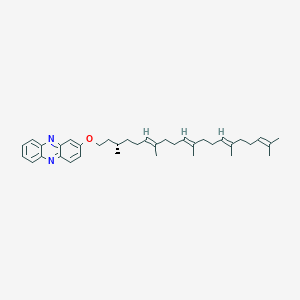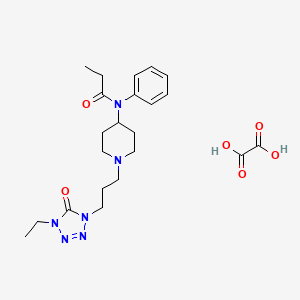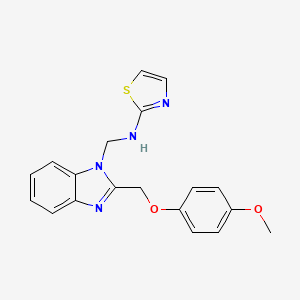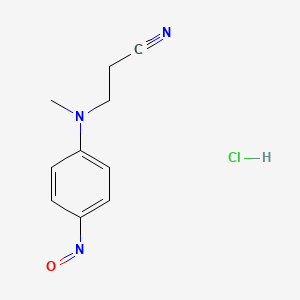
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride is a chemical compound with a complex structure that includes a cyanoethyl group, a methyl group, and a nitrosoaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride typically involves the reaction of N-methyl-p-nitrosoaniline with 2-chloroethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The cyanoethyl group may also interact with various enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline sulfate
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline phosphate
Uniqueness
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
CAS 编号 |
75522-88-2 |
|---|---|
分子式 |
C10H12ClN3O |
分子量 |
225.67 g/mol |
IUPAC 名称 |
3-(N-methyl-4-nitrosoanilino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-13(8-2-7-11)10-5-3-9(12-14)4-6-10;/h3-6H,2,8H2,1H3;1H |
InChI 键 |
BUAISVJNSYDQIG-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


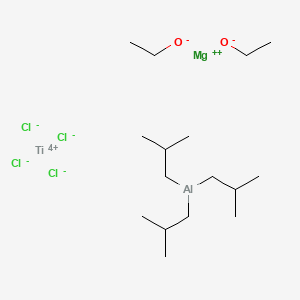

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)
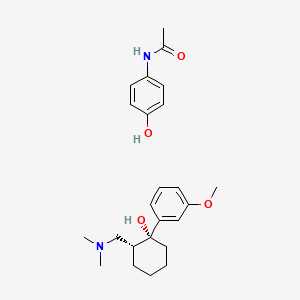
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
